molecular formula C26H26ClNO B12745326 3,6-Dihydro-alpha-(4'-chloro-(1,1'-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol CAS No. 143462-81-1

3,6-Dihydro-alpha-(4'-chloro-(1,1'-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol

Cat. No.: B12745326
CAS No.: 143462-81-1
M. Wt: 403.9 g/mol
InChI Key: SZJRWTCANBCQTB-UHFFFAOYSA-N
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Description

3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl core, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the pyridine ring and the propanol side chain through cyclization and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobiphenyl: A simpler biphenyl derivative with similar structural features.

    4-Phenylpyridine: Shares the pyridine and phenyl groups but lacks the biphenyl core.

    Propanol Derivatives: Compounds with similar propanol side chains but different aromatic cores.

Uniqueness

3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is unique due to its combination of the biphenyl core, chloro group, and pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

143462-81-1

Molecular Formula

C26H26ClNO

Molecular Weight

403.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-ol

InChI

InChI=1S/C26H26ClNO/c27-25-12-10-22(11-13-25)21-6-8-24(9-7-21)26(29)16-19-28-17-14-23(15-18-28)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2

InChI Key

SZJRWTCANBCQTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCC(C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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